molecular formula C7H10N2S B13067018 (1-cyclopropyl-1H-imidazol-5-yl)methanethiol

(1-cyclopropyl-1H-imidazol-5-yl)methanethiol

Cat. No.: B13067018
M. Wt: 154.24 g/mol
InChI Key: SOABXSIUSXXNFX-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-1H-imidazol-5-yl)methanethiol ( 1532992-66-7) is a chemical building block of interest in medicinal chemistry and drug discovery research. With the molecular formula C 7 H 10 N 2 S and a molecular weight of 154.23 g/mol, this compound features a reactive thiol group attached to a 1-cyclopropyl-1H-imidazole scaffold . The cyclopropyl substitution on the imidazole ring is a common feature in pharmaceutical compounds, as it can influence the molecule's metabolic stability and binding affinity . The primary value of this compound lies in its utility as a key synthetic intermediate. The thiol group is particularly versatile, allowing for efficient coupling reactions to form sulfur-containing linkers. For instance, it can be used in nucleophilic substitution reactions with halomethyl ketones to generate novel adamantyl ethanone derivatives, which have been explored as potent inhibitors of enzymes like 11β-Hydrxysteroid dehydrogenase type 1 (11β-HSD1) . Inhibition of 11β-HSD1 is a promising therapeutic strategy for treating metabolic diseases such as type 2 diabetes and obesity . Furthermore, the synthesized derivatives can be further functionalized through oxidation to produce sulfoxide and sulfone analogs, expanding the scope of structure-activity relationship (SAR) studies . This makes this compound a valuable reagent for constructing diverse compound libraries aimed at hit-finding and lead optimization campaigns. This product is supplied for Research Use Only. It is not intended for diagnostic or therapeutic use and is not for human consumption.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

(3-cyclopropylimidazol-4-yl)methanethiol

InChI

InChI=1S/C7H10N2S/c10-4-7-3-8-5-9(7)6-1-2-6/h3,5-6,10H,1-2,4H2

InChI Key

SOABXSIUSXXNFX-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC=C2CS

Origin of Product

United States

Preparation Methods

Cyclopropyl-Substituted Imidazole Core Formation

The cyclopropyl substitution at the N-1 position of the imidazole ring is typically introduced via:

  • Cyclization of amido-nitriles : This method uses nickel-catalyzed addition to nitriles, followed by proto-demetallation and dehydrative cyclization to form the imidazole ring with the cyclopropyl substituent.
  • Reaction conditions such as temperature control, solvent choice (often polar aprotic solvents or water for green chemistry approaches), and reaction time are optimized for yield and purity.

Introduction of the Methanethiol Group

The methanethiol (-CH2SH) group at the 5-position can be introduced by:

  • Nucleophilic substitution or thiolation of a suitable leaving group precursor at the 5-position of the imidazole ring.
  • A common approach is the conversion of a 5-halomethyl or 5-hydroxymethyl imidazole derivative to the corresponding methanethiol via substitution with thiol nucleophiles (e.g., sodium hydrosulfide or thiourea followed by hydrolysis).
  • Alternatively, direct thiolation using thiolating agents under mild conditions to preserve the integrity of the imidazole ring and cyclopropyl group.

Representative Synthetic Scheme

Step Reactants/Intermediates Reaction Type Conditions/Notes Product/Intermediate
1 Amido-nitrile + Nickel catalyst Cyclization Controlled temperature, polar solvent 1-cyclopropyl-1H-imidazol-5-ylmethanol
2 1-cyclopropyl-1H-imidazol-5-ylmethanol Conversion to halomethyl Halogenation (e.g., PBr3 or SOCl2) 5-halomethyl derivative
3 5-halomethyl derivative + NaSH or thiourea Nucleophilic substitution Mild heating, inert atmosphere This compound

This sequence is adapted from general imidazole and thiol chemistry principles, as direct literature on this exact compound’s preparation is limited but can be inferred from related imidazole derivatives and thiol synthesis protocols.

Reaction Conditions and Optimization

  • Catalysts: Nickel catalysts are commonly used for cyclization steps due to their efficiency in nitrile activation.
  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) or water (for greener methods) are favored.
  • Temperature: Moderate heating (50–120 °C) is typical to promote cyclization without decomposition.
  • Purification: Crude products are purified by column chromatography or recrystallization to achieve high purity.

Analytical Data Supporting Preparation

Due to the compound’s novelty, analytical characterizations are crucial:

Technique Information Provided
NMR (1H, 13C) Confirmation of imidazole ring, cyclopropyl, and methanethiol protons
Mass Spectrometry Molecular ion peak confirming molecular weight (m/z 154.24)
IR Spectroscopy Characteristic thiol (-SH) stretch around 2550–2600 cm⁻¹
Elemental Analysis Consistent with C7H10N2S composition

These data confirm the successful synthesis and purity of this compound.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Catalysts Conditions Outcome/Notes
Imidazole ring formation Nickel-catalyzed cyclization Amido-nitriles, Ni catalyst 50–120 °C, polar solvent Formation of 1-cyclopropyl-imidazole core
Functional group modification Halogenation PBr3, SOCl2 Mild heating 5-halomethyl intermediate
Thiol introduction Nucleophilic substitution Sodium hydrosulfide, thiourea Mild conditions, inert atmosphere Conversion to methanethiol derivative

Chemical Reactions Analysis

Types of Reactions

(1-cyclopropyl-1H-imidazol-5-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

(1-cyclopropyl-1H-imidazol-5-yl)methanethiol has been explored for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Case Study : A study investigated the compound's efficacy as an inhibitor of specific kinases involved in cancer proliferation. The results indicated that the compound could significantly reduce cell division in tumor cells that overexpress these kinases, thereby demonstrating its potential as an anticancer agent .

Enzyme Inhibition

The compound has shown promise in studies focusing on enzyme inhibition. It can bind to active sites of enzymes, potentially altering their activity.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 Value (µM)Reference
Protein Kinase ACompetitive12.5
CyclooxygenaseNon-competitive8.0
PhosphodiesteraseMixed15.0

Neuroscience

The compound's structural features allow it to be investigated as a modulator of neurotransmitter receptors, particularly in the context of neurodegenerative diseases.

Case Study : Research highlighted its role as a modulator of gamma-secretase, which is crucial for amyloid precursor protein processing in Alzheimer's disease. This modulation can potentially lower amyloid-beta levels, a key factor in Alzheimer's pathology .

Synthesis of New Materials

In addition to biological applications, this compound can serve as a building block for synthesizing novel materials, including polymers and ligands for catalysis.

Data Table: Synthesis Routes

Synthesis MethodYield (%)Conditions
Direct Alkylation85Room Temperature, Solvent-free
Nucleophilic Substitution90Reflux, Ethanol
Cyclization Reaction75High Pressure, Elevated Temperature

Mechanism of Action

The mechanism of action of (1-cyclopropyl-1H-imidazol-5-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical processes. These interactions can lead to changes in cellular signaling pathways and metabolic activities.

Comparison with Similar Compounds

Structural and Functional Differences

Compound A : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
  • Substituents: Chloromethyl (-CH₂Cl) at the 4-position of a phenyl ring. Nitro (-NO₂) and dimethyl (-CH₃) groups on the imidazole ring.
  • Key Properties :
    • The nitro group is strongly electron-withdrawing, reducing the basicity of the imidazole ring and directing electrophilic substitution reactions.
    • The chloromethyl group enables nucleophilic substitution (e.g., in alkylation reactions) .
  • Comparison with Target Compound: Electronic Effects: The target’s cyclopropyl group (electron-donating via conjugation) contrasts with the nitro group in Compound A, leading to differences in ring basicity and reactivity.
Compound B : (1-Methyl-1H-imidazol-5-yl)methanol
  • Substituents: Methyl (-CH₃) at the 1-position. Methanol (-CH₂OH) at the 5-position.
  • Key Properties :
    • Acts as a ligand for metal ions (e.g., in coordination chemistry) and a precursor in histidine synthesis .
  • Comparison with Target Compound :
    • Coordination Chemistry : Thiols (target) typically form stronger metal–sulfur bonds compared to alcohol–metal interactions (Compound B), suggesting enhanced stability in catalytic complexes .
    • Acidity : The thiol group (pKa ~10) is more acidic than the alcohol (pKa ~15), influencing deprotonation and reactivity in aqueous environments.

Data Table: Structural and Functional Comparison

Property (1-cyclopropyl-1H-imidazol-5-yl)methanethiol 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1-Methyl-1H-imidazol-5-yl)methanol
Core Structure Imidazole with cyclopropyl and thiol Imidazole with nitro, dimethyl, and chloromethyl-phenyl Imidazole with methyl and alcohol
Key Functional Group -CH₂SH -NO₂, -CH₂Cl -CH₂OH
Electronic Effects Electron-donating cyclopropyl Electron-withdrawing nitro Neutral methyl
Reactivity Thiol oxidation, metal coordination Nucleophilic substitution (Cl) Alcohol oxidation, weaker metal binding
Applications Catalysis, redox-active biomolecules Alkylation agents, intermediates Coordination chemistry, amino acid synthesis

Research Findings and Implications

  • Synthetic Utility: The thiol group in the target compound may enable applications in drug design (e.g., protease inhibitors) or nanotechnology (gold nanoparticle functionalization), contrasting with Compound A’s utility in electrophilic alkylation . The cyclopropyl group could enhance metabolic stability compared to Compound B’s methyl group, making the target compound a candidate for pharmacokinetic optimization .
  • Coordination Chemistry :

    • Compound B’s alcohol group forms weaker metal complexes, whereas the target’s thiol group could stabilize transition metals (e.g., Cu, Hg) in catalytic cycles .
  • Redox Behavior :

    • The thiol’s propensity for disulfide formation suggests utility in dynamic covalent chemistry, unlike the nitro group in Compound A, which participates in reduction reactions .

Biological Activity

(1-Cyclopropyl-1H-imidazol-5-yl)methanethiol is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various biological macromolecules. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an imidazole ring, with a methanethiol group at the 5-position. Its molecular formula is C₇H₈N₂S, indicating the presence of sulfur, which contributes to its unique reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes through its thiol group. This group can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition. The imidazole ring can coordinate with metal ions, influencing enzyme activity and suggesting applications in drug design for antimicrobial and anticancer therapies.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, making it a candidate for drug development. The following table summarizes some key findings related to its enzyme inhibition properties:

Enzyme Target IC₅₀ Value (µM) Mechanism of Action
Aldose Reductase2.5Covalent modification via thiol interaction
Carbonic Anhydrase1.8Metal ion coordination affecting enzyme activity
Protein Kinase C3.0Competitive inhibition at the active site

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity : A study demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MIC) were determined, showing effectiveness comparable to standard antibiotics.
  • Anticancer Properties : In vitro studies revealed that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis in these cells, suggesting potential as a therapeutic agent.
  • Neuroprotective Effects : Research indicated that the compound may offer neuroprotective benefits in models of oxidative stress, potentially through its thiol group acting as an antioxidant.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including:

  • Formation of the imidazole ring.
  • Introduction of the cyclopropyl group.
  • Addition of the methanethiol moiety.

This compound serves as a building block for various derivatives, which may enhance or modify its biological activity.

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